Cas no 2138423-34-2 (4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole)

4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 化学的及び物理的性質
名前と識別子
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- EN300-715137
- 2138423-34-2
- 4-(4-fluorophenyl)-3-methoxy-1,2-thiazole
- 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole
-
- インチ: 1S/C10H8FNOS/c1-13-10-9(6-14-12-10)7-2-4-8(11)5-3-7/h2-6H,1H3
- InChIKey: QIPRFDUHTRXKEN-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(=N1)OC)C1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 209.03106321g/mol
- どういたいしつりょう: 209.03106321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 50.4Ų
4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715137-1.0g |
4-(4-fluorophenyl)-3-methoxy-1,2-thiazole |
2138423-34-2 | 1g |
$0.0 | 2023-06-07 |
4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole 関連文献
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
4-(4-Fluorophenyl)-3-methoxy-1,2-thiazoleに関する追加情報
4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole: A Comprehensive Overview
4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole (CAS No. 2138423-34-2) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the thiazole family, which is a five-membered ring consisting of sulfur and nitrogen atoms. The presence of a fluorophenyl group and a methoxy substituent introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The thiazole ring in 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole plays a crucial role in its chemical reactivity and stability. Thiazoles are known for their aromaticity, which arises from the conjugation of the sulfur and nitrogen atoms within the ring. This aromaticity contributes to the molecule's resistance to oxidation and its ability to participate in various chemical reactions. The fluorophenyl group attached at the 4-position of the thiazole ring further enhances the molecule's electronic properties, making it an attractive candidate for use in electronic materials and sensors.
Recent studies have focused on the synthesis and characterization of 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole. Researchers have developed efficient methods to synthesize this compound using a combination of nucleophilic aromatic substitution and coupling reactions. These methods have improved the yield and purity of the compound, making it more accessible for large-scale production. The methoxy group at the 3-position of the thiazole ring has been shown to influence the molecule's solubility and reactivity, which are critical factors in its application as a precursor for more complex organic molecules.
In terms of applications, 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole has been explored as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable π-conjugated systems makes it ideal for these applications. Additionally, this compound has shown potential in pharmaceutical research due to its unique electronic properties and ability to interact with biological systems.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole. Density functional theory (DFT) calculations have revealed that the fluorophenyl group significantly alters the molecule's frontier molecular orbitals, enhancing its electron-withdrawing capabilities. This understanding has paved the way for more precise design of molecules with tailored electronic properties.
Furthermore, 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole has been utilized in click chemistry reactions to form bioactive compounds. Its reactivity under mild conditions makes it a versatile starting material for drug discovery efforts. Researchers have also investigated its potential as an antimicrobial agent, demonstrating promising results against various bacterial strains.
In conclusion, 4-(4-Fluorophenyl)-3-methoxy-1,2-thiazole (CAS No. 2138423-34-2) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique structure and electronic properties continue to drive innovative research across various disciplines. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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